molecular formula C19H15BiO2 B12657253 (Benzoyloxy)(diphenyl)bismuthine CAS No. 83037-43-8

(Benzoyloxy)(diphenyl)bismuthine

Cat. No.: B12657253
CAS No.: 83037-43-8
M. Wt: 484.3 g/mol
InChI Key: YGPQHTCSQNCBBO-UHFFFAOYSA-M
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Description

(Benzoyloxy)(diphenyl)bismuthine is an organobismuth compound characterized by the presence of a bismuth atom bonded to two phenyl groups and one benzoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzoyloxy)(diphenyl)bismuthine typically involves the reaction of bismuth trichloride with diphenylbismuthine in the presence of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bismuth compounds. The general reaction scheme is as follows:

BiCl3+2Ph2Bi+PhCOCl(PhCOO)Bi(Ph)2+2Ph2BiClBiCl_3 + 2Ph_2Bi + PhCOCl \rightarrow (PhCOO)Bi(Ph)_2 + 2Ph_2BiCl BiCl3​+2Ph2​Bi+PhCOCl→(PhCOO)Bi(Ph)2​+2Ph2​BiCl

where (Ph) represents a phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (Benzoyloxy)(diphenyl)bismuthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth(V) derivatives.

    Reduction: Reduction reactions can convert it back to bismuth(III) compounds.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Bismuth(V) compounds.

    Reduction: Bismuth(III) compounds.

    Substitution: Various organobismuth derivatives depending on the substituent introduced.

Scientific Research Applications

(Benzoyloxy)(diphenyl)bismuthine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

    Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of other organobismuth compounds, which have applications in catalysis and material science.

Mechanism of Action

The mechanism by which (Benzoyloxy)(diphenyl)bismuthine exerts its effects involves the interaction of the bismuth center with biological molecules. The bismuth atom can coordinate with various biomolecules, disrupting their function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Triphenylbismuth: Another organobismuth compound with three phenyl groups.

    Bismuth(III) chloride: A simpler bismuth compound used in various chemical reactions.

    Bismuth subsalicylate: Known for its medicinal use in treating gastrointestinal disorders.

Uniqueness: (Benzoyloxy)(diphenyl)bismuthine is unique due to the presence of both benzoyloxy and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

83037-43-8

Molecular Formula

C19H15BiO2

Molecular Weight

484.3 g/mol

IUPAC Name

diphenylbismuthanyl benzoate

InChI

InChI=1S/C7H6O2.2C6H5.Bi/c8-7(9)6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h1-5H,(H,8,9);2*1-5H;/q;;;+1/p-1

InChI Key

YGPQHTCSQNCBBO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)O[Bi](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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